![molecular formula C16H14FN5O4S B2518473 N-((1-(4-fluorofenil)-1H-tetrazol-5-il)metil)-2,3-dihidrobenzo[b][1,4]dioxina-6-sulfonamida CAS No. 941875-23-6](/img/structure/B2518473.png)
N-((1-(4-fluorofenil)-1H-tetrazol-5-il)metil)-2,3-dihidrobenzo[b][1,4]dioxina-6-sulfonamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide is a synthetic compound with a complex structure that has garnered interest for its potential applications across various scientific fields. Its molecular composition combines a tetrazole ring, a fluorophenyl group, a dihydrobenzo dioxine moiety, and a sulfonamide functional group, contributing to its unique chemical and physical properties.
Aplicaciones Científicas De Investigación
This compound has shown potential in several research areas:
Chemistry: : Used as a precursor for synthesizing more complex molecules.
Biology: : Investigated for its interactions with biological macromolecules.
Medicine: : Studied for potential therapeutic effects, particularly in enzyme inhibition.
Industry: : Utilized in the development of new materials and catalysts.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically begins with the preparation of its key intermediates:
1-(4-fluorophenyl)-1H-tetrazole-5-methanol: : This can be synthesized via a cycloaddition reaction between 4-fluorophenyl isocyanate and sodium azide.
2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonyl chloride: : Prepared by reacting 2,3-dihydrobenzo[b][1,4]dioxine with chlorosulfonic acid.
These intermediates are then subjected to nucleophilic substitution reactions under controlled conditions to form N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide. The reactions typically require solvents such as acetonitrile or dichloromethane, and the use of bases like triethylamine to facilitate the reaction.
Industrial Production Methods
For industrial-scale production, efficient and scalable synthetic routes are crucial:
Batch synthesis: : Employing high-yielding steps with minimal purification needs.
Flow chemistry: : Utilizing continuous flow reactors to enhance reaction control and scalability.
Análisis De Reacciones Químicas
This compound undergoes various chemical reactions due to its functional groups:
Oxidation: : The sulfonamide group can undergo oxidation to form sulfonic acid derivatives.
Reduction: : The tetrazole ring can be reduced under specific conditions, affecting its electronic properties.
Substitution: : The fluorophenyl and dihydrobenzo dioxine moieties are prone to nucleophilic and electrophilic substitutions.
Common Reagents and Conditions
Typical reagents include oxidizing agents like hydrogen peroxide for oxidation, and reducing agents like lithium aluminium hydride for reductions. Substitution reactions often require catalysts like palladium or bases like sodium hydride.
Major Products
Oxidation products: : Sulfonic acid derivatives.
Reduction products: : Reduced tetrazole intermediates.
Substitution products: : Varied substituted phenyl and dioxine compounds.
Mecanismo De Acción
The compound's mechanism of action involves its ability to interact with specific molecular targets, such as enzymes and receptors. Its tetrazole ring can mimic carboxylate groups, making it a potential inhibitor for enzymes that recognize such structures. The fluorophenyl group contributes to its binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
N-(1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide
N-(1-(4-methylphenyl)-1H-tetrazol-5-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide
These comparisons highlight the distinct functional groups that impart unique properties and applications.
Hope that met the mark. Anything else I can pull together for you?
Propiedades
IUPAC Name |
N-[[1-(4-fluorophenyl)tetrazol-5-yl]methyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14FN5O4S/c17-11-1-3-12(4-2-11)22-16(19-20-21-22)10-18-27(23,24)13-5-6-14-15(9-13)26-8-7-25-14/h1-6,9,18H,7-8,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZFSPGWXEDENTJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)S(=O)(=O)NCC3=NN=NN3C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14FN5O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-nitro-N-[(2Z)-3,4,7-trimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2518391.png)
![3-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-7-[3-(3-FLUOROPHENYL)-1,2,4-OXADIAZOL-5-YL]-1,2,3,4-TETRAHYDROQUINAZOLINE-2,4-DIONE](/img/structure/B2518393.png)
![2-({4-amino-5-[4-(propan-2-yl)benzenesulfonyl]pyrimidin-2-yl}sulfanyl)-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2518395.png)
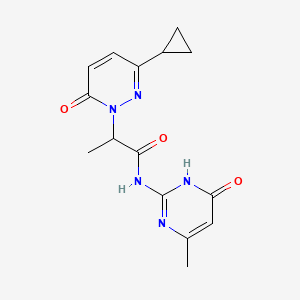
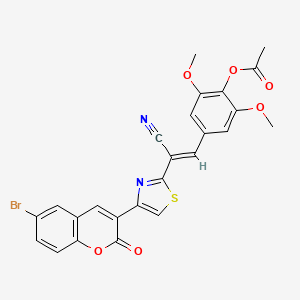
![2-{[4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2518398.png)
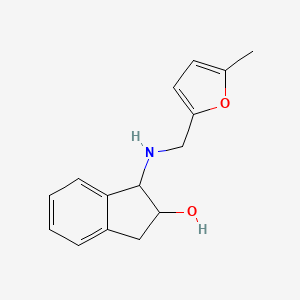
![3-({1-[5-(Trifluoromethyl)pyridin-2-yl]piperidin-4-yl}methyl)-3,4-dihydropyrimidin-4-one](/img/structure/B2518401.png)
![N-(3-chlorophenyl)-2-(7-(furan-2-yl)-4-oxo-2-(piperidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2518402.png)

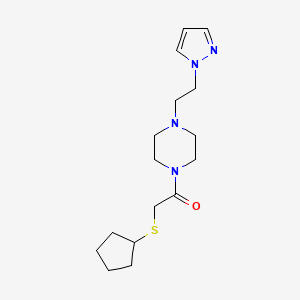
![2-ethoxy-N-{[4-(furan-3-yl)thiophen-2-yl]methyl}benzamide](/img/structure/B2518409.png)
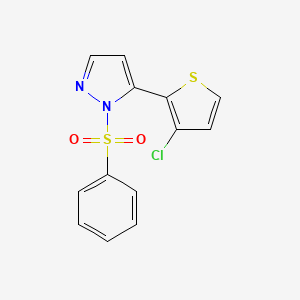
![N-[(1,2-dimethyl-1H-indol-5-yl)methyl]pentanamide](/img/structure/B2518412.png)
